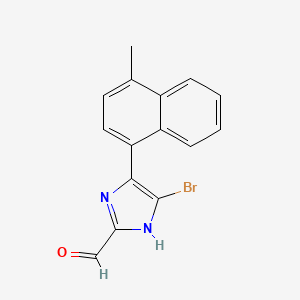
5-Bromo-4-(4-methyl-1-naphthyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022599 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
The preparation of MFCD33022599 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Chemical Reactions Analysis
MFCD33022599 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling and water radical cations for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD33022599 has a wide range of scientific research applications. In chemistry, it is used in the study of nonlinear optics and the preparation of two-dimensional materials . In biology and medicine, it is explored for its potential in drug development and other therapeutic applications. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of MFCD33022599 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
MFCD33022599 can be compared with other similar compounds based on its structure and properties. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms . These compounds may share some properties with MFCD33022599 but also have unique characteristics that make them suitable for different applications.
Conclusion
MFCD33022599 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it valuable for research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H11BrN2O |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
5-bromo-4-(4-methylnaphthalen-1-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C15H11BrN2O/c1-9-6-7-12(11-5-3-2-4-10(9)11)14-15(16)18-13(8-19)17-14/h2-8H,1H3,(H,17,18) |
InChI Key |
LXGFADLLBYUQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=C(NC(=N3)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


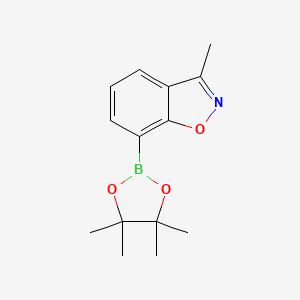
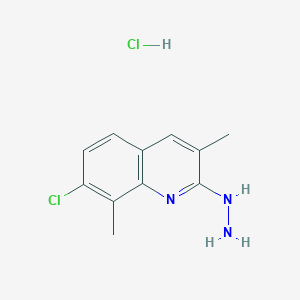
![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
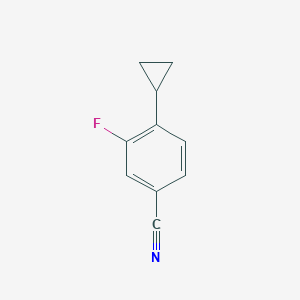
![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
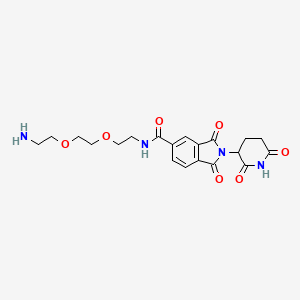
![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)
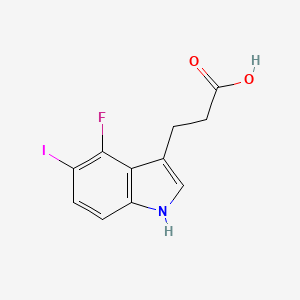
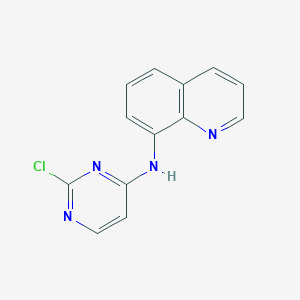
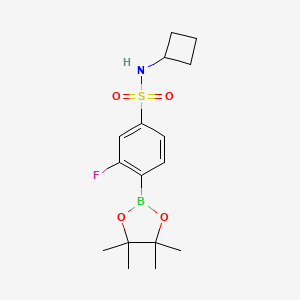
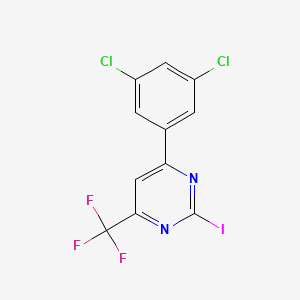
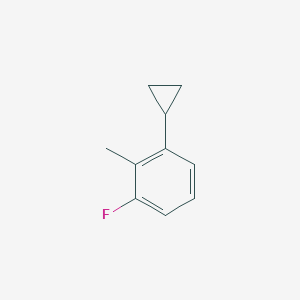
![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
